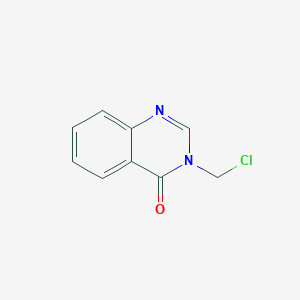

3-(clorometil)quinazolin-4(3H)-ona

Descripción general

Descripción

3-(chloromethyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a heterocyclic compound that has significant importance in medicinal chemistry . Quinazolinones possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

Quinazolin-4(3H)-ones have been synthesized through various methods. One approach involves the one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines . Another method involves the use of a two-module nonribosomal peptide synthase (NRPS) that catalyzes tripeptide formation .Molecular Structure Analysis

Quinazolinones can be classified into five categories based on the substitution patterns of the ring system . These include 2-substituted-4(3H)-quinazolinones, 3-substituted-4(3H)-quinazolinones, 4-substituted-quinazolines, 2,3-disubstituted-4(3H)-quinazolinones, and 2,4-disubstituted-4(3H)-quinazolinones .Chemical Reactions Analysis

Quinazolinone derivatives have shown to possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(chloromethyl)quinazolin-4(3H)-one derivatives can vary depending on the specific substitutions made on the quinazolinone ring . For instance, 3-(5-chloro-2-methylphenyl)-2-(chloromethyl)quinazolin-4(3H)-one is a white powder with a melting point of 157 °C .Aplicaciones Científicas De Investigación

Actividad Antimalárica

El andamiaje de la 4(3H)-quinazolinona se ha investigado por sus propiedades antimaláricas. Los investigadores han explorado derivados de 3-(clorometil)quinazolin-4(3H)-ona como posibles agentes antimaláricos. Estos compuestos pueden inhibir el crecimiento de los parásitos de Plasmodium responsables de la malaria, aunque se necesitan más estudios para optimizar su eficacia y seguridad .

Efectos Antitumorales

Los estudios han sugerido que los derivados de this compound exhiben actividad antitumoral. Estos compuestos pueden interferir con la proliferación de células cancerosas, inducir la apoptosis o inhibir vías de señalización específicas. Los investigadores están explorando activamente su potencial como nuevos agentes anticancerígenos .

Propiedades Anticonvulsivas

La estructura central de la quinazolinona se ha asociado con efectos anticonvulsivos. Algunos derivados de this compound han demostrado una actividad prometedora en modelos animales de epilepsia. Estos compuestos pueden modular la excitabilidad neuronal y reducir la actividad convulsiva .

Actividad Fungicida

Ciertas 4(3H)-quinazolinonas, incluidas las derivadas de this compound, exhiben propiedades fungicidas. Pueden inhibir el crecimiento de hongos, lo que las convierte en candidatas potenciales para el desarrollo de fármacos antifúngicos .

Potencial Antimicrobiano

Los investigadores han explorado la actividad antimicrobiana de los derivados de quinazolinona. Si bien el mecanismo exacto sigue bajo investigación, algunos compuestos derivados de this compound han mostrado promesa contra bacterias y hongos .

Efectos Antiinflamatorios

El andamiaje de la quinazolinona se ha asociado con propiedades antiinflamatorias. Aunque los estudios específicos sobre derivados de this compound son limitados, su potencial para modular las vías inflamatorias justifica una mayor exploración .

Mecanismo De Acción

Target of Action

Quinazolinone derivatives are known to have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects . These effects suggest that the compound may interact with a variety of biological targets.

Mode of Action

Given the broad range of biological activities associated with quinazolinone derivatives, it is likely that the compound interacts with its targets in a way that modulates their function, leading to the observed effects .

Biochemical Pathways

The broad range of biological activities associated with quinazolinone derivatives suggests that the compound may impact multiple pathways, leading to downstream effects such as antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .

Result of Action

The compound’s broad range of biological activities suggests that it may induce a variety of effects at the molecular and cellular levels .

Direcciones Futuras

The future directions in the research of 3-(chloromethyl)quinazolin-4(3H)-one could involve the design and synthesis of new derivatives with improved biological activities. Given the wide range of biological properties exhibited by quinazolinone derivatives, there is significant potential for the development of new therapeutic agents .

Análisis Bioquímico

Biochemical Properties

3-(chloromethyl)quinazolin-4(3H)-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses.

Additionally, 3-(chloromethyl)quinazolin-4(3H)-one can bind to DNA and RNA, potentially interfering with the replication and transcription processes . This binding is often facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with nucleic acids. The interactions between 3-(chloromethyl)quinazolin-4(3H)-one and these biomolecules are critical for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of 3-(chloromethyl)quinazolin-4(3H)-one on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(chloromethyl)quinazolin-4(3H)-one has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . This selective induction of cell death in cancer cells highlights its potential as an anticancer agent.

Moreover, 3-(chloromethyl)quinazolin-4(3H)-one can affect gene expression by binding to transcription factors and altering their activity . This can lead to changes in the expression levels of various genes, impacting cellular processes such as proliferation, differentiation, and metabolism. The compound’s influence on cellular metabolism is also noteworthy, as it can inhibit key metabolic enzymes, leading to reduced energy production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 3-(chloromethyl)quinazolin-4(3H)-one involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the enzyme’s active site . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic activity. For example, 3-(chloromethyl)quinazolin-4(3H)-one has been shown to inhibit tyrosine kinases, which play a critical role in cell signaling and growth .

In addition to enzyme inhibition, 3-(chloromethyl)quinazolin-4(3H)-one can also modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular responses. Furthermore, the compound’s ability to bind to nucleic acids can interfere with DNA replication and RNA transcription, further contributing to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(chloromethyl)quinazolin-4(3H)-one in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be affected by factors such as pH, temperature, and exposure to light.

Over extended periods, 3-(chloromethyl)quinazolin-4(3H)-one can exert long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These long-term effects are particularly relevant in in vitro and in vivo studies, where the compound’s impact on cellular processes can be observed over time.

Dosage Effects in Animal Models

The effects of 3-(chloromethyl)quinazolin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily exert its therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, 3-(chloromethyl)quinazolin-4(3H)-one can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances .

Threshold effects have also been observed, where a specific dosage is required to achieve a therapeutic response. Beyond this threshold, increasing the dosage may not significantly enhance the therapeutic effect but can increase the risk of adverse effects . Understanding the dosage effects of 3-(chloromethyl)quinazolin-4(3H)-one is crucial for optimizing its use in therapeutic applications.

Metabolic Pathways

3-(chloromethyl)quinazolin-4(3H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways involves the cytochrome P450 enzyme system, which is responsible for the oxidative metabolism of many xenobiotics . This system can metabolize 3-(chloromethyl)quinazolin-4(3H)-one into various metabolites, some of which may retain biological activity.

Additionally, 3-(chloromethyl)quinazolin-4(3H)-one can affect metabolic flux by inhibiting key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . This inhibition can lead to altered levels of metabolites and reduced energy production, impacting cellular metabolism and function.

Transport and Distribution

The transport and distribution of 3-(chloromethyl)quinazolin-4(3H)-one within cells and tissues are mediated by various transporters and binding proteins. For example, the compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 3-(chloromethyl)quinazolin-4(3H)-one can bind to intracellular proteins, influencing its localization and accumulation.

The distribution of 3-(chloromethyl)quinazolin-4(3H)-one within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors can affect the compound’s bioavailability and therapeutic efficacy, highlighting the importance of understanding its transport and distribution properties.

Subcellular Localization

The subcellular localization of 3-(chloromethyl)quinazolin-4(3H)-one is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 3-(chloromethyl)quinazolin-4(3H)-one may be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression.

Additionally, the compound can be localized to the mitochondria, where it can affect mitochondrial function and energy production . The subcellular localization of 3-(chloromethyl)quinazolin-4(3H)-one is essential for understanding its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

3-(chloromethyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-12-6-11-8-4-2-1-3-7(8)9(12)13/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIWZRBBBSBWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-5-fluoro-3-[(2Z)-4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B474984.png)

![3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-5-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B475020.png)

![6-[2-[(5-methyl-2-naphthalen-2-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B475022.png)

![6-(4-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475033.png)

![6-(3-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475037.png)

![2,4-Dichlorophenyl [3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B475038.png)

![1H-indole-2,3-dione 3-[N-(1-adamantyl)thiosemicarbazone]](/img/structure/B475081.png)

![N-[5-anilino-2-(1H-benzimidazol-2-yl)-6H-1,3,4-thiadiazin-6-ylidene]-N-phenylamine](/img/structure/B475131.png)

![3-{[5-(4-Methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B475275.png)